molecular formula C16H20N2O3 B15288240 Carboxyprimaquine Methyl Ester

Carboxyprimaquine Methyl Ester

Cat. No.: B15288240
M. Wt: 288.34 g/mol
InChI Key: LUUKHBGFHNUUQG-UHFFFAOYSA-N
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Description

Carboxyprimaquine Methyl Ester is a derivative of primaquine, an 8-aminoquinoline compound primarily used as an antimalarial agent. Primaquine is known for its ability to prevent relapse in Plasmodium vivax infections. This compound is one of the metabolites formed during the metabolism of primaquine in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxyprimaquine Methyl Ester can be synthesized through various chemical reactions. One common method involves the hydrogenation of carboxyprimaquine-β-D-glucuronide benzyl ester using palladium on carbon (Pd/C) as a catalyst in ethanol under hydrogen gas . Another method involves the reduction of benzyl 1-O-levulinyl-D-glucuronate with sodium borohydride (NaBH4) in glacial acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to confirm the identity and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Carboxyprimaquine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Alkyl halides and nucleophiles are often used in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Carboxyprimaquine Methyl Ester can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific metabolic pathway and its role as an intermediate in the metabolism of primaquine. Its distinct chemical structure and reactivity make it a valuable compound for research and analytical purposes .

Properties

IUPAC Name

methyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11(6-7-15(19)21-3)18-14-10-13(20-2)9-12-5-4-8-17-16(12)14/h4-5,8-11,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUKHBGFHNUUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)NC1=C2C(=CC(=C1)OC)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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